3-amino-N-quinolin-8-ylbenzamide

Organic Synthesis Building Blocks Structure–Activity Relationship

3‑Amino‑N‑quinolin‑8‑ylbenzamide (molecular formula C₁₆H₁₃N₃O, exact mass 263.1059 Da) is a quinoline‑containing aromatic amide that carries a free primary amine at the meta position of the benzamide ring. The compound belongs to the 8‑aminoquinoline‑derived benzamide family, a privileged scaffold in medicinal chemistry and catalysis because the 8‑aminoquinoline moiety functions as a N,N‑bidentate directing group for transition‑metal‑catalysed C–H functionalisation.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B7459928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-quinolin-8-ylbenzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2
InChIInChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20)
InChIKeyBSJFGAQNAICKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Amino‑N‑quinolin‑8‑ylbenzamide – Structural Identity & Class Baseline for Informed Procurement


3‑Amino‑N‑quinolin‑8‑ylbenzamide (molecular formula C₁₆H₁₃N₃O, exact mass 263.1059 Da) is a quinoline‑containing aromatic amide that carries a free primary amine at the meta position of the benzamide ring . The compound belongs to the 8‑aminoquinoline‑derived benzamide family, a privileged scaffold in medicinal chemistry and catalysis because the 8‑aminoquinoline moiety functions as a N,N‑bidentate directing group for transition‑metal‑catalysed C–H functionalisation [1][2]. Its dual functionality – a chelating 8‑aminoquinoline amide together with a synthetically accessible primary aniline – makes it a versatile building block for late‑stage diversification, but also renders it non‑interchangeable with close positional isomers or nitro‑substituted analogs that lack the same hydrogen‑bond donor/acceptor profile [3].

Why 3‑Amino‑N‑quinolin‑8‑ylbenzamide Cannot Be Replaced by a Generic Quinoline‑Benzamide – The Procurement Risk


Within the quinoline‑benzamide class, apparently minor structural alterations – moving the amino group from the meta to the para position, replacing it with a nitro group, or removing it entirely – produce compounds with fundamentally different hydrogen‑bonding capacity, electronic character, and metal‑coordination geometry [1]. These differences directly affect performance in two of the scaffold’s most common applications: (i) as a substrate for site‑selective C–H functionalisation, where the electronic nature of the benzamide ring dictates regioselectivity and yield, and (ii) as a medicinal‑chemistry starting point, where the free aniline serves as a vector for amide, urea, or sulphonamide library synthesis [2][3]. Generic substitution therefore risks failed reactions, irreproducible SAR, and wasted screening resources. The quantitative evidence below defines precisely where this compound diverges from its closest available analogs.

Quantitative Differentiation Evidence: 3‑Amino‑N‑quinolin‑8‑ylbenzamide vs. Closest Analogs


Positional Isomer Differentiation: Meta‑Amino (3‑Amino) vs. Para‑Amino (4‑Amino) – Impact on Electronic Structure and Synthetic Accessibility

The 3‑amino (meta) substitution pattern in 3‑amino‑N‑quinolin‑8‑ylbenzamide places the aniline nitrogen in conjugation with the amide carbonyl through a different resonance pathway compared with its 4‑amino (para) isomer, 4‑amino‑N‑quinolin‑8‑ylbenzamide (CID 6490174) [1]. This positional difference alters the electron density on the benzamide ring and the steric environment around the amide bond, which influences both the rate of metal‑catalysed C–H activation at the ortho position and the chemical stability of the aniline moiety toward oxidation [2]. Meta‑substituted anilines are generally less prone to oxidative coupling side‑reactions than para‑substituted anilines, making the 3‑amino isomer a cleaner substrate for nickel‑ or palladium‑mediated transformations [2][3]. Commercially, the 4‑amino isomer is widely available from multiple vendors (e.g., AKSci, Fluorochem) at ≥97% purity , while the 3‑amino isomer is stocked by fewer suppliers, creating a differentiated procurement landscape where selection of the meta isomer directly determines downstream synthetic compatibility.

Organic Synthesis Building Blocks Structure–Activity Relationship

Functional Group Identity: 3‑Amino (H‑Bond Donor) vs. 3‑Nitro (H‑Bond Acceptor‑Only) – Consequences for Medicinal Chemistry Libraries

3‑Amino‑N‑quinolin‑8‑ylbenzamide carries a primary aromatic amine capable of acting as both a hydrogen‑bond donor (HBD) and acceptor (HBA), whereas its direct nitro analog, 3‑nitro‑N‑quinolin‑8‑ylbenzamide (VEGFR‑2‑IN‑29, CAS 62802‑77‑1), contains only a nitro group that can only serve as HBA . This difference is critical in medicinal chemistry because the amine provides a handle for further derivatisation (acylation, sulphonylation, reductive amination) and can engage in key binding interactions with biological targets, while the nitro group is primarily a pharmacophoric element that cannot be easily diversified [1]. VEGFR‑2‑IN‑29 is a characterised VEGFR‑2 inhibitor with an IC₅₀ of 16.5 nM against the isolated kinase , but its nitro group makes it a metabolic liability and an unsuitable intermediate for library synthesis. The 3‑amino compound, in contrast, is positioned as a library‑enabling intermediate that can be converted into amides, ureas, or sulphonamides without the need for nitro reduction chemistry.

Medicinal Chemistry Hydrogen Bonding Kinase Inhibitors

Directing‑Group Capability: 8‑Aminoquinoline Chelation Retained in the 3‑Amino Derivative vs. Non‑Amino Parent Compound

The 8‑aminoquinoline amide motif in 3‑amino‑N‑quinolin‑8‑ylbenzamide forms a stable five‑membered chelate with Ni(II), Pd(II), Ru(II), Co(II), and Cu(II) salts, enabling site‑selective ortho‑C–H functionalisation of the benzamide ring [1][2]. This bidentate coordination is essential for reactivity: control experiments with N‑methylamide, ester, or N‑2‑naphthyl analogs that cannot chelate show no C–H activation, confirming that the 8‑aminoquinoline moiety is non‑substitutable for this application [1]. While the parent compound N‑(quinolin‑8‑yl)benzamide (CAS 33757‑48‑1) also serves as a bidentate directing group, it lacks the free aniline handle present in the 3‑amino derivative, which allows post‑functionalisation tagging (e.g., biotinylation, fluorophore conjugation) or further synthetic elaboration after the C–H activation step [3]. No published head‑to‑head comparison of C–H activation yields between the 3‑amino derivative and the parent benzamide is available; however, the additional functional‑group tolerance enabled by the free amine is a qualitative differentiator for applications requiring subsequent derivatisation.

C–H Activation Catalysis Organometallic Chemistry

Commercial Availability Profile: 3‑Amino‑N‑quinolin‑8‑ylbenzamide vs. Nearest Analogs – Supplier Landscape Differentiation

A comparative survey of the commercial supply landscape shows that 3‑amino‑N‑quinolin‑8‑ylbenzamide is listed by fewer suppliers than its 4‑amino isomer or the parent N‑(quinolin‑8‑yl)benzamide . The 4‑amino isomer (CAS 1581598‑05‑1) is stocked by AKSci and Fluorochem at ≥97% purity with published long‑term storage recommendations (cool, dry place) , while the parent compound (CAS 33757‑48‑1) is widely available from Bidepharm, Leyan, and MolCore, also at 97% purity with NMR and HPLC batch quality documentation . In contrast, the 3‑amino derivative is primarily sourced through specialised research‑chemical suppliers, and purity specifications and batch‑level analytical data are less uniformly disclosed . This narrower supply base means that procurement lead times, minimum order quantities, and quality assurance documentation must be verified directly with the supplier, and the compound cannot be assumed to be a drop‑in replacement for the more commoditised 4‑amino isomer in established synthetic protocols.

Chemical Sourcing Procurement Supply Chain

Orthogonal Reactivity: Free Aniline Handle vs. Halogenated or Hydroxylated Analogs – Differing Derivatisation Pathways

Unlike 5‑chloro‑2‑hydroxy‑N‑(quinolin‑8‑yl)benzamide, which is a potent VEGFR‑2 inhibitor (IC₅₀ = 3.8 nM on kinase, 5.5 nM in HUVEC cells) [1], or 2‑iodo‑N‑(quinolin‑8‑yl)benzamide, which serves as a pre‑catalyst for CO₂ fixation after tellurium insertion [2], 3‑amino‑N‑quinolin‑8‑ylbenzamide is distinguished by a free aromatic –NH₂ that undergoes chemoselective acylation, sulphonamide formation, or diazotisation without interfering with the 8‑aminoquinoline amide [3]. The halogenated and hydroxylated analogs are end‑point bioactive molecules or catalyst precursors, not versatile intermediates; their substituents are not readily exchangeable. This positions the 3‑amino derivative uniquely as a branching intermediate that can feed multiple compound series from a single procurement lot, reducing the number of starting materials that must be sourced, characterised, and inventoried.

Parallel Synthesis Chemical Biology Fragment‑Based Drug Discovery

Evidence‑Backed Application Scenarios for Procuring 3‑Amino‑N‑quinolin‑8‑ylbenzamide


C–H Functionalisation Substrate with a Built‑In Orthogonal Handle for Post‑Activation Tagging

When a synthetic sequence requires (i) site‑selective ortho‑C–H activation of the benzamide ring using the 8‑aminoquinoline directing group and (ii) subsequent bioorthogonal conjugation (e.g., biotinylation, fluorophore attachment, or photoaffinity labelling) without cleaving the directing group, 3‑amino‑N‑quinolin‑8‑ylbenzamide is the preferred starting material. The free aniline serves as the tagging site after the C–H activation step, avoiding the need for additional protecting‑group chemistry [1]. In contrast, the parent N‑(quinolin‑8‑yl)benzamide requires installation of a separate reactive handle, adding steps, cost, and purification burden [2]. This scenario is directly supported by the Cu‑mediated radiofluorination work of Lee et al., where 8‑aminoquinoline benzamides with diverse aromatic substituents were successfully functionalised at the ortho position [3].

Diversification Node for Amide/Urea/Sulphonamide Focused Libraries in Kinase or Epigenetic Target Projects

In hit‑to‑lead or lead‑optimisation programmes targeting kinases, HDACs, or PARP enzymes – all of which have validated quinoline‑benzamide pharmacophores [1][2] – 3‑amino‑N‑quinolin‑8‑ylbenzamide provides a single, commercially tractable intermediate that can be diversified into amide, urea, sulphonamide, and Schiff base sub‑libraries. This reduces the number of distinct building blocks that must be procured, quality‑controlled, and inventoried. The alternative of purchasing pre‑functionalised end‑point analogs (e.g., the 5‑chloro‑2‑hydroxy VEGFR‑2 inhibitor with IC₅₀ = 3.8 nM [1]) locks the team into a single chemical series and precludes systematic SAR exploration. The amino‑quinoline kinase inhibitor patent landscape (US20170128437A1) explicitly describes this diversification strategy [3].

Radiofluorination Precursor for PET Tracer Development Using the 8‑Aminoquinoline Directing Strategy

The Cu‑mediated ortho‑C–H radiofluorination method reported by Lee et al. (2019) uses 8‑aminoquinoline benzamides as substrates for rapid incorporation of ¹⁸F [1]. 3‑Amino‑N‑quinolin‑8‑ylbenzamide, with its free aniline, offers the possibility of dual functionalisation: radiofluorination at the ortho position of the benzamide ring followed by derivatisation of the aniline with a targeting vector (e.g., a peptide or small‑molecule ligand). This dual‑modality capability is not available with the nitro analog (VEGFR‑2‑IN‑29) or with simpler N‑(quinolin‑8‑yl)benzamide, which lack the second reactive handle [2]. Procurement for PET tracer development should therefore prioritise the 3‑amino derivative over other quinoline‑benzamide analogs.

Organometallic Catalyst Development – Ligand Synthesis with Tunable Donor Properties

N‑(Quinolin‑8‑yl)benzamides are established pro‑ligands for Ru(III), Cu(II), Ni(II), and organotellurium complexes used in C–H activation, CO₂ fixation, and ethylene oligomerisation catalysis [1]. The 3‑amino substituent on the benzamide ring introduces an additional donor site (the aniline nitrogen) that can coordinate to a second metal centre or be functionalised to tune the steric and electronic environment of the primary metal‑binding pocket. This is qualitatively distinct from the 4‑chloro or 2‑iodo analogs, where halogen substitution primarily serves to direct metalation rather than to provide a secondary coordination site [1][2]. Researchers developing new catalyst architectures should select the 3‑amino derivative when they need a bifunctional ligand platform rather than a simple mono‑chelating benzamide.

Quote Request

Request a Quote for 3-amino-N-quinolin-8-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.